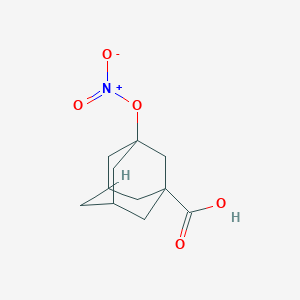
1-Hydroxy-3-adamantanecarboxylic acid nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-adamantanecarboxylic acid nitrate, also known as memantine, is a drug that is used to treat Alzheimer's disease. The drug has been shown to have a positive effect on cognitive function in patients with Alzheimer's disease, and it is believed to work by regulating the activity of the neurotransmitter glutamate in the brain. In
Mécanisme D'action
1-Hydroxy-3-adamantanecarboxylic acid nitrate works by regulating the activity of the neurotransmitter glutamate in the brain. The drug is an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor, a type of glutamate receptor in the brain. By blocking the activity of the NMDA receptor, 1-Hydroxy-3-adamantanecarboxylic acid nitrate reduces the overactivity of glutamate in the brain, which is believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-Hydroxy-3-adamantanecarboxylic acid nitrate has several biochemical and physiological effects in the brain. The drug blocks the activity of the NMDA receptor, which reduces the overactivity of glutamate in the brain. This reduction in glutamate activity is believed to improve cognitive function in patients with Alzheimer's disease. Additionally, the drug may have neuroprotective effects, which means that it may protect the brain from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Hydroxy-3-adamantanecarboxylic acid nitrate in lab experiments include its effectiveness in treating Alzheimer's disease and its ability to regulate the activity of the neurotransmitter glutamate in the brain. The limitations of using the drug in lab experiments include its complex synthesis method and the need for a pure final product for its effectiveness.
Orientations Futures
For the research on 1-Hydroxy-3-adamantanecarboxylic acid nitrate include exploring its effectiveness in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the potential of the drug in combination with other drugs for the treatment of Alzheimer's disease. Finally, researchers may explore alternative synthesis methods for the drug to improve its purity and effectiveness.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-3-adamantanecarboxylic acid nitrate is a complex process that involves several steps. The first step involves the reaction of 1-adamantylamine with chloroacetic acid to form 1-(adamantan-1-yl) acetic acid. The second step involves the reaction of 1-(adamantan-1-yl) acetic acid with nitric acid to form 1-Hydroxy-3-adamantanecarboxylic acid nitrate. The purity of the final product is crucial for its effectiveness in treating Alzheimer's disease.
Applications De Recherche Scientifique
1-Hydroxy-3-adamantanecarboxylic acid nitrate has been extensively studied for its effectiveness in treating Alzheimer's disease. The drug has been shown to improve cognitive function in patients with Alzheimer's disease, and it is believed to work by regulating the activity of the neurotransmitter glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory, and it is believed that the overactivity of glutamate in the brain may contribute to the development of Alzheimer's disease.
Propriétés
Numéro CAS |
50795-82-9 |
|---|---|
Nom du produit |
1-Hydroxy-3-adamantanecarboxylic acid nitrate |
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
3-nitrooxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO5/c13-9(14)10-2-7-1-8(3-10)5-11(4-7,6-10)17-12(15)16/h7-8H,1-6H2,(H,13,14) |
Clé InChI |
MMKIPPCYRFXALZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



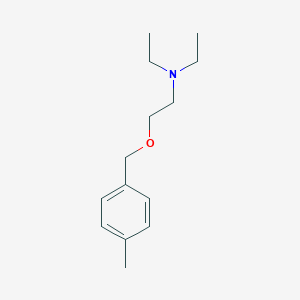
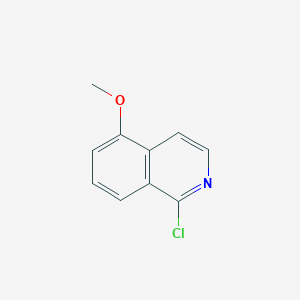
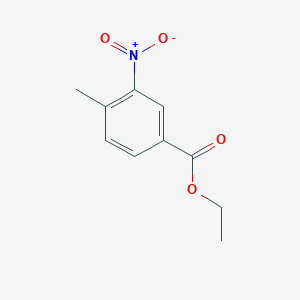

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)
![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)
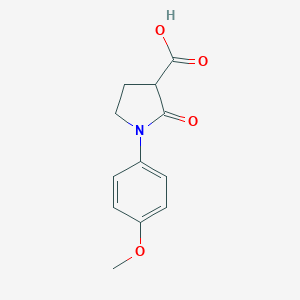
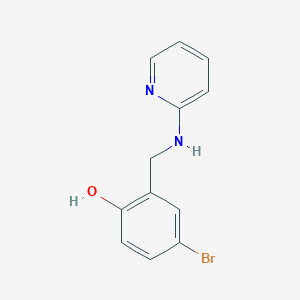

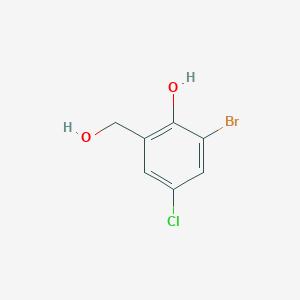
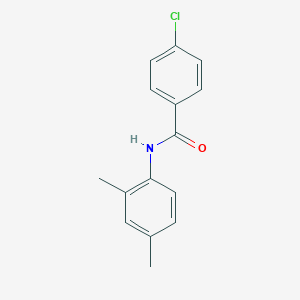
![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)